molecular formula C22H18N2O2 B263964 (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

Cat. No. B263964
M. Wt: 342.4 g/mol
InChI Key: TVLHZSTUDLQRIN-DYTRJAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one, also known as DMQD, is a synthetic quinazoline derivative that has been studied for its potential as a therapeutic agent in various scientific research applications. DMQD has been synthesized using various methods and has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is not fully understood. However, studies have suggested that (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one may exert its effects by inhibiting various signaling pathways, including the NF-κB and PI3K/Akt pathways. (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been found to possess a wide range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and neuroprotective properties, (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has also been shown to possess antioxidant activity and to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase.

Advantages and Limitations for Lab Experiments

(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has several advantages for lab experiments, including its relatively simple synthesis and its wide range of biochemical and physiological effects. However, (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one. One area of interest is the development of (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one-based therapeutics for cancer treatment, anti-inflammatory therapy, and neuroprotection. Another area of interest is the elucidation of the mechanism of action of (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one and the identification of its molecular targets. Furthermore, the development of new methods for the synthesis of (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one and its analogs may also be an area of future research.

Synthesis Methods

(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenol with 2-aminobenzonitrile to form 4-(3,4-dimethylphenoxy)quinazoline. This intermediate can then be reacted with cyclohexa-2,4-dien-1-one to form (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been studied for its potential as a therapeutic agent in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. Studies have shown that (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C22H18N2O2/c1-14-11-12-16(13-15(14)2)26-22-17-7-3-5-9-19(17)23-21(24-22)18-8-4-6-10-20(18)25/h3-13,23H,1-2H3/b21-18+

InChI Key

TVLHZSTUDLQRIN-DYTRJAOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OC2=N/C(=C/3\C=CC=CC3=O)/NC4=CC=CC=C42)C

SMILES

CC1=C(C=C(C=C1)OC2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42)C

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42)C

Origin of Product

United States

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